molecular formula C17H22N4O4 B1320069 tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate CAS No. 320406-05-1

tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate

Cat. No. B1320069
M. Wt: 346.4 g/mol
InChI Key: UHGKNHSNDDFAMQ-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate is a chemical intermediate that appears to be related to various research efforts in synthesizing biologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar tert-butyl piperidine-1-carboxylate derivatives are frequently synthesized as intermediates for pharmaceuticals, including anticancer drugs, antibacterial agents, and nociceptin antagonists .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions, starting from commercially available materials. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions . Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was obtained via amination using CuI, ethylene glycol, and potassium phosphate . These methods demonstrate the versatility and adaptability of synthetic routes to obtain various substituted piperidine derivatives.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are often confirmed using spectroscopic methods such as NMR, MS, and FT-IR, as well as X-ray diffraction studies . Density functional theory (DFT) calculations are also employed to predict and compare molecular structures, providing insights into the stability and conformation of these molecules .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including cyclization, amination, and condensation, to form complex structures with potential biological activity . The reactivity of these compounds is influenced by the substituents on the piperidine ring, which can be strategically modified to achieve desired properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their spectroscopic data and crystallographic parameters. These compounds often exhibit solid-state properties such as crystallinity, molecular packing, and intermolecular interactions, which can be crucial for their biological activity . Thermal and DFT analyses provide additional information on the stability and electronic properties of these molecules .

Scientific Research Applications

Synthetic Applications in Drug Manufacturing

The compound tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate has been identified as a critical intermediate in the synthesis of complex pharmaceutical compounds. For instance, its derivative was used in the synthesis of vandetanib, a therapeutic agent. The synthesis involved several steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution, highlighting the compound's versatility in drug synthesis processes. The final product exhibited commercial value and scalability in manufacturing Mi, 2015.

Enantioselective Synthesis

Chiral sulfinamides, derivatives of the compound, are noted for their role as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. tert-Butanesulfinamide, a related compound, emerged as the gold standard among chiral auxiliaries for asymmetric synthesis of structurally diverse N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused derivatives. These heterocycles are significant as they are structural motifs in many natural products and therapeutically relevant compounds Philip et al., 2020.

Studies on Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), has been extensive. These compounds are used in various industrial and commercial products to retard oxidation and extend shelf life. SPAs and their transformation products have been detected in multiple environmental matrices and even in humans, indicating their pervasive use and potential health implications. Studies suggest that some SPAs might induce hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic Liu & Mabury, 2020.

Environmental and Health Implications

Compounds like 4-tert-Octylphenol, a degradation product of alkylphenol polyethoxylates and a raw material in various applications, have been studied for their environmental and health impacts. The compound and its degradation products have been detected in all environmental compartments and have been linked to endocrine disruption. Research emphasizes the need for newer, less toxic degradation products and removal techniques Olaniyan et al., 2020.

properties

IUPAC Name

tert-butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-17(2,3)25-16(22)20-8-6-13(7-9-20)19-14-5-4-12(11-18)10-15(14)21(23)24/h4-5,10,13,19H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGKNHSNDDFAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594291
Record name tert-Butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate

CAS RN

320406-05-1
Record name tert-Butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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